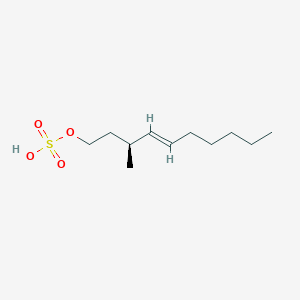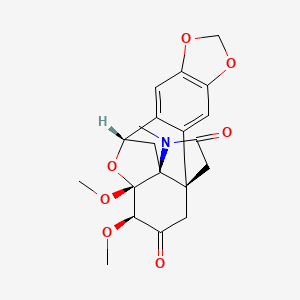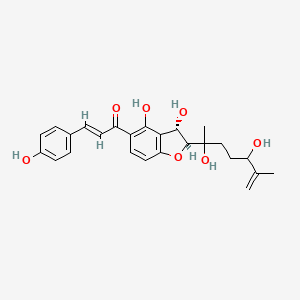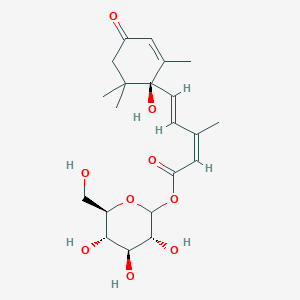
(+)-abscisic acid D-glucopyranosyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-abscisic acid D-glucopyranosyl ester is a carboxylic ester resulting from the condensation of the carboxylic acid group of (+)-abscisic acid with the anomeric hydroxy group of D-glucopyranose. It is a carboxylic ester and a D-glucoside. It derives from a (+)-abscisic acid and a D-glucopyranose.
Applications De Recherche Scientifique
Metabolism and Physiological Role in Plants
- Measurement in Plant Species : Neill, Horgan, and Heald (1983) quantified abscisic acid-β-D-glucopyranosyl ester (ABAGE) in several plant species, discussing its potential physiological roles and chemical properties, especially under water stress conditions (Neill, Horgan, & Heald, 1983).
- Biotransformation in Cell Cultures : Lehmann and Glund (1986) investigated the biotransformation of abscisic acid in tomato cell cultures, noting that ABA was converted to various forms including the glucopyranosyl ester, predominantly located in vacuoles (Lehmann & Glund, 1986).
- Role in Stress and Recovery : Zeevaart (1983) studied the metabolism of abscisic acid in Xanthium leaves, observing the accumulation of its glucosyl ester during prolonged stress and its potential as a stress indicator (Zeevaart, 1983).
Specific Plant Responses and Functions
- Abscisic Acid Metabolism in Hordeum distichon : Lehmann and Schütte (1981) investigated the hydrolysis of the β-D-glucopyranosyl ester of abscisic acid in Hordeum distichon, noting its partial transformation to free abscisic acid and other derivatives (Lehmann & Schütte, 1981).
- Cyclization to Phaseic Acid : Milborrow, Carrington, and Vaughan (1988) explored the cyclization of 8′-hydroxyabscisic acid to phaseic acid, providing insights into abscisic acid metabolism (Milborrow, Carrington, & Vaughan, 1988).
- Quantitation in Xanthium and Spinach Leaves : Boyer and Zeevaart (1982) isolated and quantified the glucosyl ester of abscisic acid in Xanthium and spinach leaves, offering insights into its distribution and potential as a stable end product of ABA metabolism (Boyer & Zeevaart, 1982).
ABA and ABA-Glucopyranosyl Ester in Seed Development
- Changes During Tomato Seed Development : Hocher et al. (1991) analyzed abscisic acid (ABA) and ABA ß-D-glucopyranosyl ester (ABA-GE) in tomato seeds, highlighting their roles in zygotic embryogenesis and seed maturation (Hocher, Sotta, Maldiney, & Miginiac, 1991).
Compartmentation and Transport
- Compartmentation in Mesophyll Cells : Bray and Zeevaart (1985) studied the compartmentation of ABA and its glucopyranosyl ester in Xanthium strumarium mesophyll cells, indicating its sequestration in the vacuole and removal from the active ABA pool (Bray & Zeevaart, 1985).
- ABA and ABA-Glu in Scots Pine Saplings : Hoque, Dathe, Tesche, and Sembdner (1983) identified changes in ABA and its glucopyranosyl ester in Scots pine saplings under water stress, showing its role in stress response and redistribution (Hoque, Dathe, Tesche, & Sembdner, 1983).
Enzymatic Activity and Biochemical Characterization
- Beta-Glucosidase Activity in Barley : Dietz et al. (2000) described the role of extracellular beta-glucosidase in barley, involved in the hydrolysis of ABA glucose conjugate, contributing to our understanding of ABA regulation in plants (Dietz, Sauter, Wichert, Messdaghi, & Hartung, 2000).
Propriétés
Nom du produit |
(+)-abscisic acid D-glucopyranosyl ester |
|---|---|
Formule moléculaire |
C21H30O9 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19?,21-/m1/s1 |
Clé InChI |
HLVPIMVSSMJFPS-VONZRBOSSA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



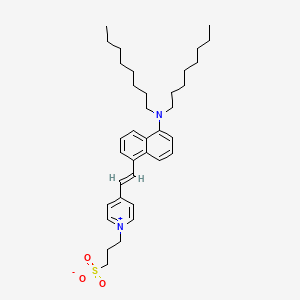
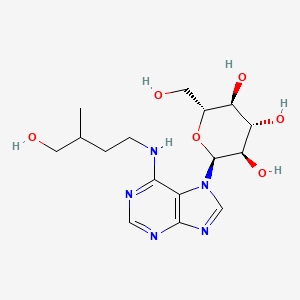
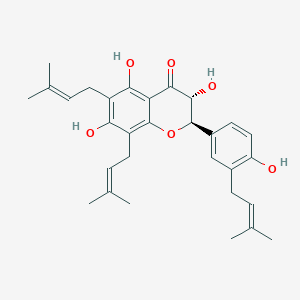
![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
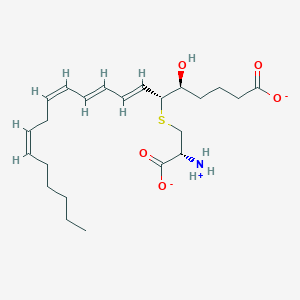
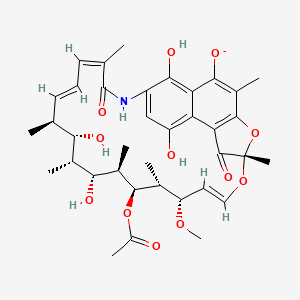
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
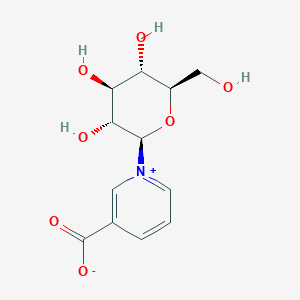
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)
